molecular formula C9H13NO3S B1459206 3-[(2-Furylmethyl)sulfonyl]pyrrolidine CAS No. 1447967-25-0

3-[(2-Furylmethyl)sulfonyl]pyrrolidine

Cat. No. B1459206
CAS RN: 1447967-25-0
M. Wt: 215.27 g/mol
InChI Key: AOZDKOVGAJTPLA-UHFFFAOYSA-N
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Description

3-[(2-Furylmethyl)sulfonyl]pyrrolidine, also known as FSP or N-[(2-Furylmethyl)sulfonyl]pyrrolidine-3-carboxamide, is a molecule with various applications. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be approached in two ways: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by the specific substituents on the pyrrolidine ring. The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the interest in this saturated scaffold .

Scientific Research Applications

Synthesis and Chemical Properties of Pyrrolidine Derivatives

  • Synthesis of Pyrrolidine Derivatives

    • Pyrrolidin-2-ones and their derivatives are a significant class of non-aromatic heterocyclic compounds with structures found in many natural products and biologically active molecules. The ability to introduce various substituents into the pyrrolidin-2-ones nucleus is crucial for creating new medicinal molecules with enhanced biological activity. The synthesis of new compounds by introducing substituents at various positions of 3-hydroxy-3-pyrrolin-2-one has been little studied, making it an area of great interest (Rubtsova et al., 2020).
  • Chemical Properties and Structural Analysis

    • The structural analysis of newly synthesized pyrrolidine derivatives, such as the use of 1H NMR spectroscopy and IR spectrometry, reveals characteristic peaks and bands indicating the formation of the corresponding derivatives. The presence of chiral centers and various functional groups is evident from these analyses. Elemental analysis further confirms the structure of these synthesized compounds (Rubtsova et al., 2020).

Methodologies in Synthesis of Pyrrolidine Derivatives

  • Radical Reaction Synthesis

    • Sulfonated tetrahydropyridine derivatives, including sulfonated pyrrolidine, can be generated through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This process occurs efficiently in dichloroethane without additional catalysts or additives, yielding the derivatives in moderate to good yields. This synthesis method highlights the use of sulfonyl radicals in initiating the radical cyclization process (An & Wu, 2017).
  • Cycloaddition Techniques

    • The enantioselective catalytic 1,3-dipolar cycloaddition of azomethine ylides with aryl vinyl sulfones is a significant method in the synthesis of pyrrolidine derivatives. This method achieves nearly complete exo selectivity and high enantioselectivities, resulting in enantioenriched 3-sulfonyl cycloadducts. These cycloadducts are versatile intermediates for synthesizing 2,5-disubstituted pyrrolidines (Llamas, Gómez Arrayás, & Carretero, 2006).

Safety And Hazards

While specific safety and hazard information for 3-[(2-Furylmethyl)sulfonyl]pyrrolidine is not available, it’s important to note that some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Future Directions

The future of pyrrolidine compounds in drug discovery is promising, given their versatility and the wide range of biological activities they can exhibit. Medicinal chemists are guided to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8/h1-2,5,9-10H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZDKOVGAJTPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Furylmethyl)sulfonyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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